2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a thiazolidine derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazolidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazolidine rings.
Scientific Research Applications
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazolidine derivatives, such as:
- 1,3,5-trimethyl-1H-pyrazole
- Thiazolidine-4-carboxylic acid
- 2-(1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
What sets 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid apart is its unique combination of pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-5-8(6(2)13(3)12-5)9-11-7(4-16-9)10(14)15/h7,9,11H,4H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMSTSHCQXFPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2NC(CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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